molecular formula C15H13NO2 B14703837 Acetohydroxamic acid, N-fluoren-1-YL- CAS No. 22251-01-0

Acetohydroxamic acid, N-fluoren-1-YL-

Cat. No.: B14703837
CAS No.: 22251-01-0
M. Wt: 239.27 g/mol
InChI Key: DBKZXQGMXSUXEF-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, N-fluoren-1-YL- is a chemical compound known for its unique structure and properties It is a derivative of acetohydroxamic acid, where the hydroxamic acid group is attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetohydroxamic acid, N-fluoren-1-YL- typically involves the reaction of fluorenylamine with acetohydroxamic acid. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Acetohydroxamic acid, N-fluoren-1-YL- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, N-fluoren-1-YL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.

    Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Acetohydroxamic acid, N-fluoren-1-YL- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetohydroxamic acid, N-fluoren-1-YL- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorenyl group may also interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-fluoren-2-YL-acetohydroxamic acid
  • N-fluoren-3-YL-acetohydroxamic acid
  • N-fluoren-4-YL-acetohydroxamic acid

Uniqueness

Acetohydroxamic acid, N-fluoren-1-YL- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

22251-01-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(9H-fluoren-1-yl)-N-hydroxyacetamide

InChI

InChI=1S/C15H13NO2/c1-10(17)16(18)15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8,18H,9H2,1H3

InChI Key

DBKZXQGMXSUXEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC2=C1CC3=CC=CC=C32)O

Origin of Product

United States

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